molecular formula C16H9Cl4N5O B194303 3-(2,3-Dichlorobenzamido) Lamotrigine CAS No. 252186-79-1

3-(2,3-Dichlorobenzamido) Lamotrigine

Cat. No.: B194303
CAS No.: 252186-79-1
M. Wt: 429.1 g/mol
InChI Key: RDUGDEWOUWFKPL-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorobenzamido) Lamotrigine is a complex organic compound featuring a triazine ring and dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorobenzamido) Lamotrigine typically involves the reaction of 2,3-dichlorobenzoyl chloride with 5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorobenzamido) Lamotrigine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-(2,3-Dichlorobenzamido) Lamotrigine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorobenzamido) Lamotrigine is unique due to its specific combination of dichlorobenzamide and triazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(21)22-16(25-24-13)23-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUGDEWOUWFKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179879
Record name N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
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Molecular Weight

429.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252186-79-1
Record name N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide
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URL https://commonchemistry.cas.org/detail?cas_rn=252186-79-1
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Record name N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
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Record name N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide
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Record name N-(5-AMINO-6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZIN-3-YL)-2,3-DICHLOROBENZAMIDE
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Synthesis routes and methods

Procedure details

Lamotrigine (512.00 g, 2.00 moles) was dissolved in pyridine (3 I) and 2,3-dichlorobenzoyl chloride (873.00 g, 96% pure, equivalent to 838.10 g, 4.00 moles) was added below 35° C. with stirring under anhydrous conditions. The acid chloride was added in two equal portions. The second portion of acid chloride was added after 30 minutes from the start of the reaction and stirred below 35° C. for a further 30 minutes.
Quantity
512 g
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reactant
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873 g
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[Compound]
Name
acid chloride
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Name
acid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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